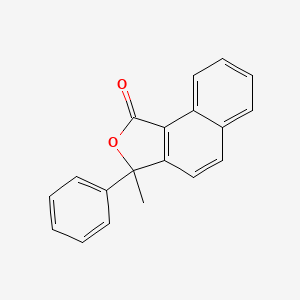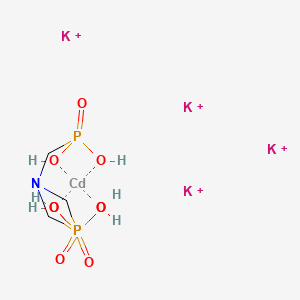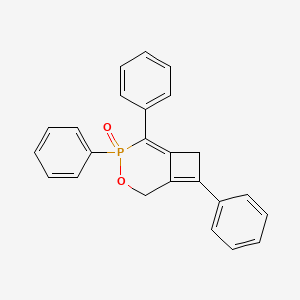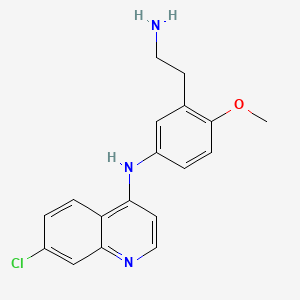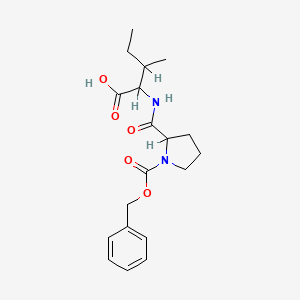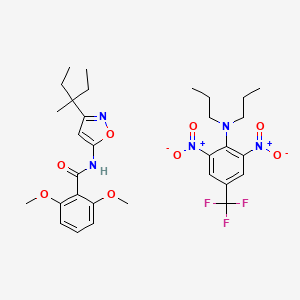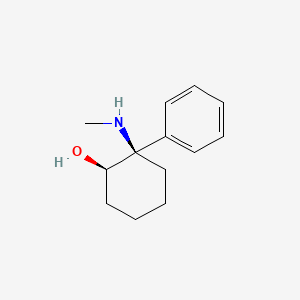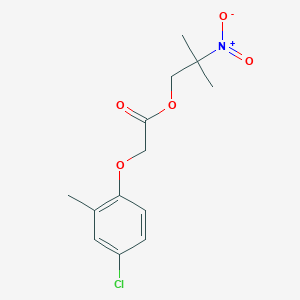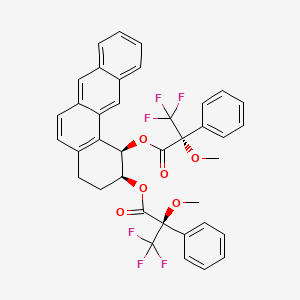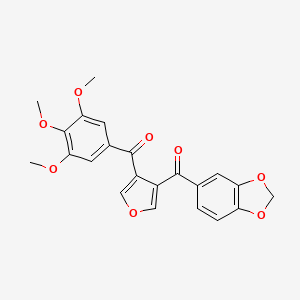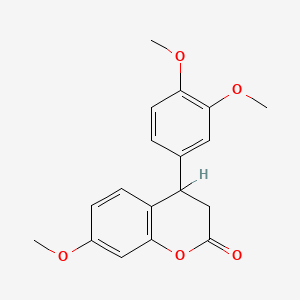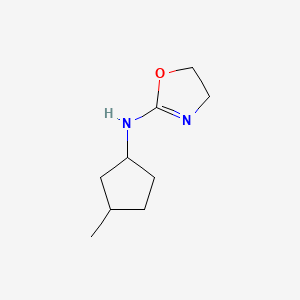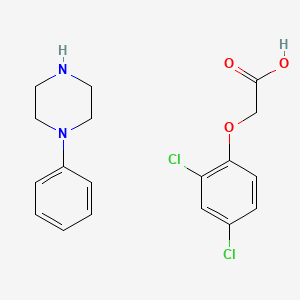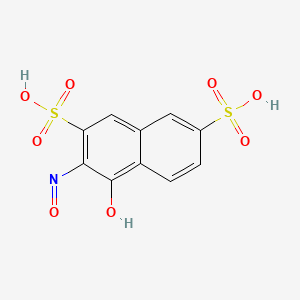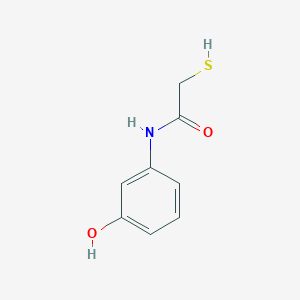
N-(3-Hydroxyphenyl)-2-mercaptoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxyphenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a mercaptoacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-2-mercaptoacetamide typically involves the reaction of 3-hydroxyaniline with 2-mercaptoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3-hydroxyaniline and 2-mercaptoacetic acid.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Procedure: The activated carboxylic acid reacts with the amine group of 3-hydroxyaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-(3-Hydroxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
科学的研究の応用
N-(3-Hydroxyphenyl)-2-mercaptoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-Hydroxyphenyl)-2-mercaptoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the mercaptoacetamide group can interact with thiol groups or metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)-2-mercaptoacetamide: Similar structure but with the hydroxy group in the para position.
N-(3-Hydroxyphenyl)acetamide: Lacks the mercapto group.
N-(3-Hydroxyphenyl)trimellitimide: Contains an imide group instead of the mercaptoacetamide group.
Uniqueness
N-(3-Hydroxyphenyl)-2-mercaptoacetamide is unique due to the presence of both hydroxy and mercapto groups, which allow for diverse chemical reactivity and potential biological activity. The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties.
特性
CAS番号 |
6310-11-8 |
|---|---|
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC名 |
N-(3-hydroxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H9NO2S/c10-7-3-1-2-6(4-7)9-8(11)5-12/h1-4,10,12H,5H2,(H,9,11) |
InChIキー |
VTHZPWTWZQFKNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


